Cas no 1638927-41-9 (5-methyl-1-(pyrimidin-2-yl)methyl-1H-pyrazol-3-amine)

5-Methyl-1-(pyrimidin-2-yl)methyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a pyrimidinylmethyl group and an amine functionality at the 3-position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate or building block in the synthesis of biologically active molecules. Its pyrimidine and pyrazole moieties enhance binding affinity and selectivity, making it valuable for drug discovery, particularly in kinase inhibition or receptor modulation. The compound exhibits favorable stability and solubility properties, facilitating its use in diverse synthetic pathways. Its well-defined structure ensures reproducibility in research and industrial-scale production.
5-methyl-1-(pyrimidin-2-yl)methyl-1H-pyrazol-3-amine structure
1638927-41-9 structure
Product Name:5-methyl-1-(pyrimidin-2-yl)methyl-1H-pyrazol-3-amine
CAS No:1638927-41-9
MF:C9H11N5
MW:189.217140436172
CID:5747365
PubChem ID:118976113
Update Time:2025-06-08

5-methyl-1-(pyrimidin-2-yl)methyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1638927-41-9
    • SCHEMBL17627029
    • EN300-1106833
    • 5-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazole-3-amine
    • WTWPMUJQFZYINR-UHFFFAOYSA-N
    • 5-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine
    • 5-methyl-1-(pyrimidin-2-yl)methyl-1H-pyrazol-3-amine
    • Inchi: 1S/C9H11N5/c1-7-5-8(10)13-14(7)6-9-11-3-2-4-12-9/h2-5H,6H2,1H3,(H2,10,13)
    • InChI Key: WTWPMUJQFZYINR-UHFFFAOYSA-N
    • SMILES: N1(CC2N=CC=CN=2)C(C)=CC(N)=N1

Computed Properties

  • Exact Mass: 189.10144537g/mol
  • Monoisotopic Mass: 189.10144537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 69.6Ų

5-methyl-1-(pyrimidin-2-yl)methyl-1H-pyrazol-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1106833-0.05g
5-methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine
1638927-41-9 95%
0.05g
$827.0 2023-10-27
Enamine
EN300-1106833-0.1g
5-methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine
1638927-41-9 95%
0.1g
$867.0 2023-10-27
Enamine
EN300-1106833-0.25g
5-methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine
1638927-41-9 95%
0.25g
$906.0 2023-10-27
Enamine
EN300-1106833-0.5g
5-methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine
1638927-41-9 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1106833-1.0g
5-methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine
1638927-41-9
1g
$1299.0 2023-06-10
Enamine
EN300-1106833-2.5g
5-methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine
1638927-41-9 95%
2.5g
$1931.0 2023-10-27
Enamine
EN300-1106833-5.0g
5-methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine
1638927-41-9
5g
$3770.0 2023-06-10
Enamine
EN300-1106833-10.0g
5-methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine
1638927-41-9
10g
$5590.0 2023-06-10
Enamine
EN300-1106833-1g
5-methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine
1638927-41-9 95%
1g
$986.0 2023-10-27
Enamine
EN300-1106833-5g
5-methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine
1638927-41-9 95%
5g
$2858.0 2023-10-27

Additional information on 5-methyl-1-(pyrimidin-2-yl)methyl-1H-pyrazol-3-amine

Introduction to 5-methyl-1-(pyrimidin-2-yl)methyl-1H-pyrazol-3-amine (CAS No. 1638927-41-9)

5-methyl-1-(pyrimidin-2-yl)methyl-1H-pyrazol-3-amine, identified by its Chemical Abstracts Service (CAS) number 1638927-41-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole and pyrimidine classes, which are well-documented for their broad spectrum of biological activities. The structural motif of 5-methyl-1-(pyrimidin-2-yl)methyl-1H-pyrazol-3-amine incorporates both pyrazole and pyrimidine rings, creating a unique framework that is conducive to interactions with biological targets, making it a promising candidate for drug discovery and development.

The significance of this compound lies in its potential pharmacological properties, which have been explored through various preclinical and clinical studies. The presence of the methyl group at the 5-position of the pyrazole ring and the pyrimidin-2-ylmethyl substituent at the 1-position introduces specific steric and electronic characteristics that modulate its biological activity. These features are critical in determining how the compound interacts with enzymes, receptors, and other cellular components, thereby influencing its therapeutic efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of 5-methyl-1-(pyrimidin-2-yl)methyl-1H-pyrazol-3-amine with high precision. Studies suggest that this compound may exhibit inhibitory effects on certain kinases and other enzymes involved in cancer progression, inflammation, and infectious diseases. The pyrimidine moiety, in particular, has been extensively studied for its role in modulating DNA replication and repair mechanisms, which could be leveraged for therapeutic applications in oncology.

In the realm of medicinal chemistry, the synthesis of analogs of 5-methyl-1-(pyrimidin-2-yl)methyl-1H-pyrazol-3-amine has been a focal point due to its structural versatility. By modifying substituents such as the methyl group or introducing additional functional groups, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the compound. This approach has led to the discovery of novel derivatives with enhanced selectivity and reduced toxicity, aligning with current trends in drug development aimed at improving patient outcomes.

The biological activity of 5-methyl-1-(pyrimidin-2-yl)methyl-1H-pyrazol-3-amine has been further explored through in vitro and in vivo experiments. Preliminary findings indicate that this compound demonstrates promising antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, its interaction with bacterial enzymes has been investigated, revealing possible applications in antimicrobial therapy. These findings underscore the compound's multifaceted therapeutic potential across different disease areas.

The chemical stability and solubility profile of 5-methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol3amine are also critical factors in its pharmaceutical applicability. Research has focused on optimizing synthetic routes to enhance yield and purity while ensuring compatibility with formulation processes. Advances in green chemistry have encouraged the development of sustainable methodologies for producing this compound, reducing environmental impact without compromising quality.

As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic agents like 5-methyl-l-(pyrimidin2-ylmethyl)-lH-pyrazol3amine. The integration of artificial intelligence (AI) into drug discovery pipelines has accelerated the identification of novel compounds with desired biological properties. AI-driven platforms can analyze vast datasets to predict how modifications to 5-methyl-l-(pyrimidin2-ylmethyl)-lH-pyrazol3amine might enhance its efficacy or reduce side effects, thereby expediting the development cycle.

The regulatory landscape for new pharmaceuticals also plays a significant role in shaping the future of compounds such as 5-methyl-l-(pyrimidin2-ylmethyl)-lH-pyrazol3amine. Compliance with guidelines set by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) ensures that these compounds are safe and effective before reaching clinical use. Ongoing clinical trials are evaluating the safety profile and therapeutic benefits of derivatives inspired by this core structure, providing valuable insights into their potential applications.

In conclusion,5-methyl-l-(pyrimidin2-ylmethyl)-lH-pyrazol3amine (CAS No. 1638927419) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. The combination of traditional synthetic methodologies with cutting-edge technologies such as AI-driven drug design holds great promise for unlocking new therapeutic possibilities. As research progresses,this compound will continue to be a valuable asset in efforts to develop innovative treatments for a wide range of diseases.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd